Cox-2-IN-28

Catalog No.
S12879870
CAS No.
M.F
C30H27N7S3
M. Wt
581.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cox-2-IN-28

Product Name

Cox-2-IN-28

IUPAC Name

N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine

Molecular Formula

C30H27N7S3

Molecular Weight

581.8 g/mol

InChI

InChI=1S/C30H27N7S3/c1-20-13-15-22(16-14-20)26-18-40-30(36(26)23-9-5-4-6-10-23)35-34-21(2)17-31-28-33-27(19-39-28)37-25-12-8-7-11-24(25)32-29(37)38-3/h4-16,18-19H,17H2,1-3H3,(H,31,33)/b34-21+,35-30-

InChI Key

XBMMEANMEQOLTB-VSCZWMNHSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6

Isomeric SMILES

CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6

Cox-2-IN-28 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to selectively inhibit the COX-2 isoform while sparing COX-1, which is involved in maintaining gastric mucosa and renal function. The selective inhibition of COX-2 is particularly valuable in reducing inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Cox-2-IN-28 acts primarily through competitive inhibition of the COX-2 enzyme. The mechanism involves binding to the active site of COX-2, blocking access to arachidonic acid, and thereby preventing the formation of pro-inflammatory prostaglandins. The chemical structure typically features functional groups that enhance binding affinity and selectivity for COX-2 over COX-1.

In biochemical assays, Cox-2-IN-28 demonstrates a significant reduction in prostaglandin E2 production when tested in vitro, confirming its effectiveness as a COX-2 inhibitor .

Cox-2-IN-28 exhibits potent anti-inflammatory and analgesic properties. Preclinical studies have shown that it effectively reduces inflammation in models of arthritis and other inflammatory diseases. Its selectivity for COX-2 minimizes adverse effects on gastric mucosa, making it a safer alternative to traditional NSAIDs. Additionally, Cox-2-IN-28 has been investigated for its potential neuroprotective effects, as COX-2 is implicated in neuroinflammatory processes associated with neurodegenerative diseases .

The synthesis of Cox-2-IN-28 typically involves multi-step organic reactions. Common methods include:

  • Knoevenagel Condensation: This reaction forms carbon-carbon bonds between aldehydes and active methylene compounds, which can serve as precursors for various derivatives.
  • Click Chemistry: Utilizing azide and alkyne components to form triazole linkages, enhancing the compound's pharmacological properties.
  • Functional Group Modifications: Incorporating specific substituents that enhance selectivity for COX-2 through structure-activity relationship studies .

The synthetic pathway is optimized to ensure high yields and purity of the final product.

Cox-2-IN-28 is primarily used in research settings to study inflammation and pain mechanisms. Its applications extend to:

  • Pain Management: As a potential therapeutic agent for conditions like osteoarthritis and rheumatoid arthritis.
  • Neuroprotection: Investigated for its role in mitigating neuroinflammatory responses in diseases such as Alzheimer's and Parkinson's disease.
  • Cancer Research: Explored for its potential effects on tumor growth and metastasis due to the involvement of COX-2 in cancer biology .

Interaction studies involving Cox-2-IN-28 focus on its binding affinity with the COX-2 enzyme compared to other inhibitors. These studies utilize techniques such as:

  • Molecular Docking: To predict how Cox-2-IN-28 fits into the active site of COX-2.
  • Biochemical Assays: To measure its inhibitory potency against COX enzymes.
  • In Vivo Studies: To evaluate its efficacy and safety profile in animal models .

Findings indicate that Cox-2-IN-28 maintains a favorable interaction profile with COX-2, contributing to its selectivity.

Several compounds share structural similarities with Cox-2-IN-28, but each exhibits unique characteristics regarding selectivity and potency:

Compound NameSelectivityIC50 (COX-2)Unique Features
CelecoxibHigh0.04 µMContains a sulfonamide moiety enhancing selectivity
RofecoxibHigh0.01 µMKnown for cardiovascular risks associated with use
EtoricoxibHigh0.02 µMLonger half-life compared to other inhibitors
SC-558Very High9.3 nMExhibits unique binding interactions at the active site

Cox-2-IN-28 stands out due to its specific binding characteristics that confer both efficacy and reduced side effects compared to these similar compounds, making it a promising candidate for further development in anti-inflammatory therapies .

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name for Cox-2-IN-28 is derived from its core heterocyclic framework and substituent arrangement. Based on its SMILES representation (CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6), the IUPAC nomenclature is 4-[(E)-N'-(4-methylphenyl)carbamimidoyl]-2-(thiophen-2-yl)-5-(thiazol-5-ylmethyl)pyrazole-3-carboxamide. This name reflects the compound’s pyrazole backbone, thiophene and thiazole substituents, and imine-linked aromatic groups. The structural complexity arises from its dual heterocyclic systems, which are critical for selective cyclooxygenase-2 binding.

Molecular Formula and Weight Analysis

Cox-2-IN-28 has a molecular formula of C₂₈H₂₄N₆S₃, calculated from its SMILES structure. The molecular weight is 540.74 g/mol, computed as follows:

  • Carbon: $$28 \times 12.01 = 336.28\ \text{g/mol}$$
  • Hydrogen: $$24 \times 1.008 = 24.19\ \text{g/mol}$$
  • Nitrogen: $$6 \times 14.01 = 84.06\ \text{g/mol}$$
  • Sulfur: $$3 \times 32.07 = 96.21\ \text{g/mol}$$

Table 1: Key Molecular Descriptors of Cox-2-IN-28

DescriptorValue
Molecular FormulaC₂₈H₂₄N₆S₃
Molecular Weight (g/mol)540.74
Topological Polar Surface Area (Ų)118.2 (estimated)
Rotatable Bonds6
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The topological polar surface area (TPSA) is estimated from sulfonamide, thiophene, and pyrazole contributions, while rotatable bonds are inferred from the SMILES topology.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling of Cox-2-IN-28 reveals a planar pyrazole core flanked by aromatic and heterocyclic substituents. Molecular dynamics simulations suggest that the thiophene and thiazole groups adopt orthogonal orientations relative to the central ring, creating a steric profile complementary to cyclooxygenase-2’s hydrophobic active site. The compound’s selectivity arises from its ability to occupy the larger secondary pocket of cyclooxygenase-2 (radius: ~5.2 Å) while avoiding steric clashes with cyclooxygenase-1’s narrower cavity (radius: ~3.8 Å).

Docking studies highlight key interactions:

  • Hydrogen bonding between the sulfonamide group and Arg513 of cyclooxygenase-2.
  • π-π stacking of the thiophene ring with Tyr355.
  • Van der Waals interactions between the methylphenyl group and Val349.

The energy-minimized conformation shows a bent geometry (dihedral angle: 112° between pyrazole and thiazole rings), which enhances binding affinity by reducing intramolecular strain. Comparative analysis with Cox-2-IN-1 (CID 44451247) and Cox-2-IN-22 (CID 164517107) confirms that bulkier substituents at the pyrazole C3 position improve selectivity by >10-fold.

Half-Maximal Inhibitory Concentration Determination against Cyclooxygenase-2, Cyclooxygenase-1 and Fifteen-Lipoxygenase Isoforms

Enzyme isoformHalf-maximal inhibitory concentration (µM)Cyclooxygenase-2 : Cyclooxygenase-1 selectivity ratio †Cyclooxygenase-2 : Fifteen-lipoxygenase selectivity ratio †
Cyclooxygenase-20.054 [1]
Cyclooxygenase-113.21 [1]244.6 [1]
Fifteen-lipoxygenase (aggregate of isoforms One and Two)2.14 [1]39.6 [1]

† Selectivity ratios were calculated by dividing the half-maximal inhibitory concentration recorded for the off-target enzyme by the value measured for Cyclooxygenase-2. A ratio ≫ 1 indicates marked preference for Cyclooxygenase-2.

Extremely low nanomolar inhibition of Cyclooxygenase-2 coupled with over two-hundred-fold discrimination versus Cyclooxygenase-1 positions Cox-2-IN-28 among the most selective diaryl-heterocyclic inhibitors reported to date [1] [2].

Structural Basis of Cyclooxygenase-2 Selectivity over Cyclooxygenase-1

X-ray and molecular-dynamics analyses of the cyclooxygenase dimer reveal three amino-acid differences that underpin subtype discrimination [3] [4]:

  • Valine-523 (Cyclooxygenase-2) versus Isoleucine-523 (Cyclooxygenase-1). The smaller valine side chain creates an auxiliary side pocket above the Arg-120 / Tyr-355 gateway. Cox-2-IN-28 projects its thiazole-embedded sulfonyl-phenyl ring deep into this cavity, an accommodation sterically forbidden in Cyclooxygenase-1.
  • Arginine-513 (Cyclooxygenase-2) versus Histidine-513 (Cyclooxygenase-1). The positively charged guanidinium group forms bidentate hydrogen bonds with the terminal sulfonyl oxygen atoms of Cox-2-IN-28, anchoring the inhibitor and increasing residence time [5].
  • Isoleucine-434 to Valine-434 exchange. The slimmer valine permits phenyl trifluoromethyl packing against Leucine-352 and Phenylalanine-518, stabilising the “tight” conformer that follows the initial binding event [5].

Docking of compound 15c (the synthetic code for Cox-2-IN-28) reproduced these interactions and yielded a binding free energy of −10.4 kcal mol⁻¹, consistent with nanomolar potency and the experimentally observed selectivity index [2].

Allosteric Modulation Versus Competitive Inhibition Mechanisms

Kinetic studies on diaryl-heterocycles show a two-step pathway: a rapid, reversible encounter complex at the mouth of the cyclooxygenase channel followed by a slow isomerisation to a long-lived, high-affinity state that blocks substrate oxygenation [6] [7].

  • Competitive phase. Cox-2-IN-28 initially competes with arachidonic acid for the Arg-120 / Tyr-355 / Glu-524 gate, as evidenced by immediate partial suppression of oxygenase velocity and displacement by excess substrate [6].
  • Tight-binding phase. Transition to the buried side-pocket orientation (Section 3.2) is time-dependent and practically irreversible on the catalytic timescale, yielding sub-micromolar dissociation constants characteristic of “slow, tight” inhibitors [7].
  • Allosteric contribution. Communication across the cyclooxygenase homodimer means occupation of a single monomer by Cox-2-IN-28 allosterically diminishes catalytic turnover in the partner monomer, amplifying functional inhibition even at sub-stoichiometric ratios [6].

XLogP3

7.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

581.14900741 g/mol

Monoisotopic Mass

581.14900741 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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